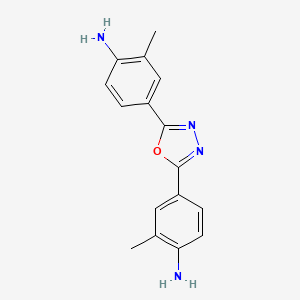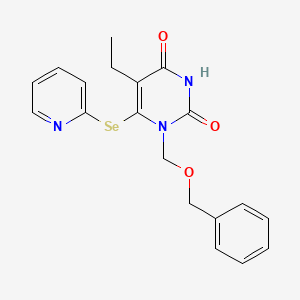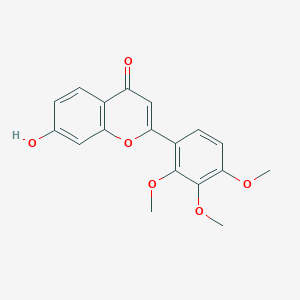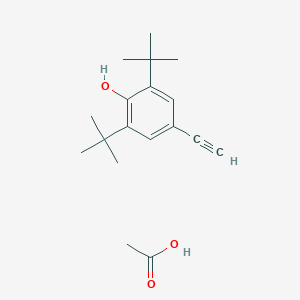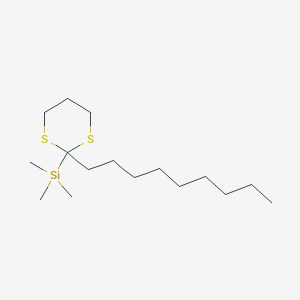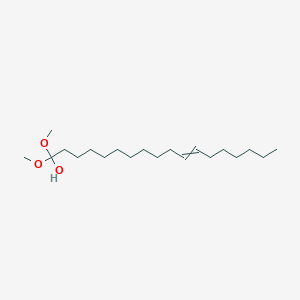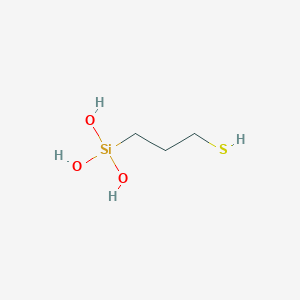
2-Hydroxy-4,4-diphenylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4,4-diphenylcyclopentan-1-one is an organic compound with the molecular formula C17H14O2. This compound features a cyclopentanone ring substituted with two phenyl groups and a hydroxyl group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4-diphenylcyclopentan-1-one typically involves the reaction of benzophenone with cyclopentanone in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4,4-diphenylcyclopentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride (AlCl3) and a halogenating agent like chlorine or bromine.
Major Products
Oxidation: The major products can include 2-oxo-4,4-diphenylcyclopentan-1-one or 2-carboxy-4,4-diphenylcyclopentan-1-one.
Reduction: The major product is 2-hydroxy-4,4-diphenylcyclopentanol.
Substitution: Products can vary depending on the substituent introduced, such as halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4,4-diphenylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4,4-diphenylcyclopentan-1-one depends on the specific reaction or application. In general, the hydroxyl and carbonyl groups play key roles in its reactivity. The hydroxyl group can act as a nucleophile, while the carbonyl group can participate in various addition and condensation reactions. The phenyl groups can stabilize intermediates through resonance effects, influencing the overall reaction pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-cyclopentenone: Similar structure but lacks the phenyl groups.
Benzophenone: Contains two phenyl groups but lacks the cyclopentanone ring.
Cyclopentanone: Contains the cyclopentanone ring but lacks the phenyl and hydroxyl groups.
Uniqueness
2-Hydroxy-4,4-diphenylcyclopentan-1-one is unique due to the combination of a cyclopentanone ring with two phenyl groups and a hydroxyl group. This unique structure imparts distinct reactivity and stability, making it valuable for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
131497-68-2 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2-hydroxy-4,4-diphenylcyclopentan-1-one |
InChI |
InChI=1S/C17H16O2/c18-15-11-17(12-16(15)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2 |
InChI-Schlüssel |
GPCDCVQFRKBSSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)CC1(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one](/img/structure/B14271872.png)
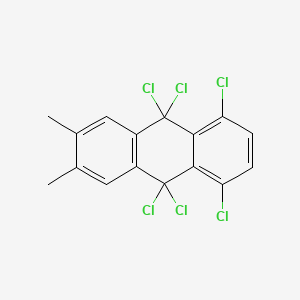
![1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14271892.png)
![2-Iodo-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14271900.png)
